N-Me-Dl-Phe-Ome HCl

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

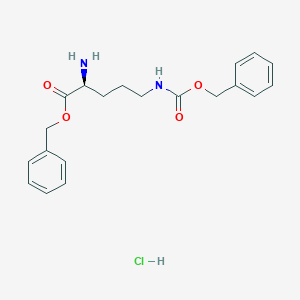

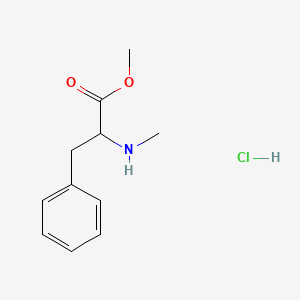

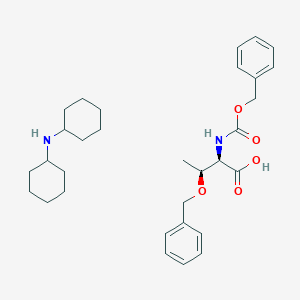

“N-Me-Dl-Phe-Ome HCl” is a compound with the molecular formula C11H16ClNO2 . It is also known by other names such as “N-Methyl-DL-phenylalanine methyl ester hydrochloride” and "methyl 2-(methylamino)-3-phenylpropanoate;hydrochloride" .

Synthesis Analysis

While specific synthesis methods for “N-Me-Dl-Phe-Ome HCl” were not found in the search results, it is mentioned that this compound has been used as a building block in the synthesis of 1,4-benzodiazepine-2,5-diones .

Molecular Structure Analysis

The compound has a molecular weight of 229.70 g/mol . The InChI string representation of its structure is InChI=1S/C11H15NO2.ClH/c1-12-10 (11 (13)14-2)8-9-6-4-3-5-7-9;/h3-7,10,12H,8H2,1-2H3;1H . Its canonical SMILES representation is CNC(CC1=CC=CC=C1)C(=O)OC.Cl .

Physical And Chemical Properties Analysis

“N-Me-Dl-Phe-Ome HCl” has a molecular weight of 229.70 g/mol . It has 2 hydrogen bond donors, 3 hydrogen bond acceptors, and 5 rotatable bonds . Its exact mass and monoisotopic mass are both 229.0869564 g/mol . The topological polar surface area is 38.3 Ų , and it has a heavy atom count of 15 .

Aplicaciones Científicas De Investigación

Nanomedicine and Drug Delivery

N-Me-Dl-Phe-Ome HCl: is a compound based on the Phe-Phe motif, which has been recognized for its ability to drive the self-assembly of short peptides into nanostructures and hydrogels . These nanostructures are particularly useful in nanomedicine for their potential in early diagnosis and targeted drug delivery. The unique physico-chemical properties of these nanomaterials allow for innovative solutions to therapeutic and diagnostic challenges.

Biomaterials Development

The self-assembling properties of peptides containing the Phe-Phe motif also make them suitable for the development of biomaterials . These materials can be used to create scaffolds that support tissue regeneration or serve as matrices for controlled drug release.

Therapeutic Paradigms

Peptides with the Phe-Phe motif, such as N-Me-Dl-Phe-Ome HCl , are being explored for their use in new therapeutic paradigms . Their ability to form well-defined nanostructures can be harnessed to develop novel therapeutic agents that can interact with biological systems in specific ways.

Synthesis of Benzodiazepines

N-Me-Dl-Phe-Ome HCl: has been utilized as a building block in the synthesis of 1,4-benzodiazepine-2,5-diones . These compounds are important in pharmaceutical chemistry due to their anxiolytic, hypnotic, and muscle relaxant properties.

Enzyme Kinetics

N-Me-Dl-Phe-Ome HCl: has been referenced in studies determining kinetic constants for peptidyl prolyl cis-trans isomerases . These enzymes play a crucial role in protein folding and are targets for therapeutic intervention in diseases like cancer and Alzheimer’s.

Mecanismo De Acción

Target of Action

N-Me-Dl-Phe-Ome HCl is primarily used as a building block in the synthesis of 1,4-benzodiazepine-2,5-diones . The primary targets of this compound are therefore the enzymes and proteins involved in the synthesis of these benzodiazepines.

Mode of Action

As a building block in the synthesis of 1,4-benzodiazepine-2,5-diones , it likely interacts with its targets through chemical reactions that lead to the formation of these benzodiazepines.

Biochemical Pathways

The biochemical pathways affected by N-Me-Dl-Phe-Ome HCl are those involved in the synthesis of 1,4-benzodiazepine-2,5-diones . These pathways involve a series of chemical reactions that transform the building blocks into the final benzodiazepine product.

Result of Action

The result of the action of N-Me-Dl-Phe-Ome HCl is the synthesis of 1,4-benzodiazepine-2,5-diones . These compounds have various applications, including as pharmaceuticals and research chemicals.

Action Environment

The action of N-Me-Dl-Phe-Ome HCl is influenced by environmental factors such as temperature, pH, and the presence of other chemicals. For example, the storage temperature for N-Me-Dl-Phe-Ome HCl is recommended to be +5 ± 3 °C , indicating that temperature can affect its stability and efficacy.

Safety and Hazards

Safety data indicates that dust formation should be avoided and contact with skin and eyes should be prevented . It is recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . In case of accidental ingestion or contact, immediate medical attention is advised .

Direcciones Futuras

While specific future directions for “N-Me-Dl-Phe-Ome HCl” were not found in the search results, it is worth noting that molecules based on the Phe-Phe motif, which includes “N-Me-Dl-Phe-Ome HCl”, have found a range of applications in nanomedicine . This suggests potential for further exploration and development in this field.

Propiedades

IUPAC Name |

methyl 2-(methylamino)-3-phenylpropanoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2.ClH/c1-12-10(11(13)14-2)8-9-6-4-3-5-7-9;/h3-7,10,12H,8H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIFGLAQTUGRAAB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CC1=CC=CC=C1)C(=O)OC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Me-Dl-Phe-Ome HCl | |

CAS RN |

16975-45-4 |

Source

|

| Record name | methyl 2-(methylamino)-3-phenylpropanoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![L-Asparagine, N2-[(phenylmethoxy)carbonyl]-](/img/structure/B612889.png)